Hydrogen-Bond Donor Count: Zero vs. One for 7-Amino Pyrazolo[1,5-a]pyrimidine Analogs
The target compound possesses zero hydrogen-bond donors (HBD = 0), whereas the closest 7-amino analogs, including 3-(4-chlorophenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 862198-86-5) [1], carry one HBD. In the context of the 3-phenylpyrazolo[1,5-a]pyrimidine CRF1 antagonist series, introduction of amino groups at position 7 was tolerated only with a 'slight reduction in receptor binding' [2], indicating that the 7-phenyl congener retains maximal hydrophobic complementarity. For CNS programmes, zero HBD is a key determinant of passive brain penetration, while for peripheral target selectivity, absence of HBD can reduce P-gp recognition. This binary HBD difference is verifiable by simple SMILES inspection and constitutes a primary selection filter.
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | CAS 862198-86-5 (7-(pyridin-3-ylmethyl)amino analog): HBD = 1 [1] |
| Quantified Difference | Absolute difference of 1 HBD; target is a non-donor |
| Conditions | Structural analysis; no experimental assay required |
Why This Matters
For procurement decisions where a non-hydrogen-bond-donor scaffold is required (e.g., CNS passive permeability screening, peripheral restriction, or avoiding efflux transporter recognition), this compound is preferred over 7-amino analogs that introduce HBD capacity.
- [1] EP3096762A2. Pyrazolo[1,5-a]pyrimidines as antiviral compounds. Google Patents. View Source
- [2] Chen, C. et al. Bioorg. Med. Chem. Lett. 2004, 14, 3669–3673. View Source
